Aluminum zirconium tetrachlorohydrate
Description
Structure
2D Structure
Properties
CAS No. |
98106-52-6 |
|---|---|
Molecular Formula |
Al4Cl4H12O12Zr |
Molecular Weight |
545.0 g/mol |
IUPAC Name |
tetraaluminum;zirconium(4+);tetrachloride;dodecahydroxide |
InChI |
InChI=1S/4Al.4ClH.12H2O.Zr/h;;;;4*1H;12*1H2;/q4*+3;;;;;;;;;;;;;;;;;+4/p-16 |
InChI Key |
VGXPYLCBMMMTKL-UHFFFAOYSA-A |
Canonical SMILES |
[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[Al+3].[Al+3].[Al+3].[Al+3].[Cl-].[Cl-].[Cl-].[Cl-].[Zr+4] |
Origin of Product |
United States |
Chemical Composition and Structural Elucidation of Aluminum Zirconium Tetrachlorohydrate Complexes
Complexation and Stoichiometric Considerations
The precise nature and efficacy of aluminum zirconium tetrachlorohydrate are critically dependent on the relative proportions of its metallic and anionic components. These ratios are key parameters controlled during manufacturing and are defined in official monographs, such as the United States Pharmacopeia (USP). pharmacopeia.cn
A defining characteristic of this compound is the atomic ratio of aluminum (Al) to zirconium (Zr). According to official standards, this ratio must fall within a specific range. For a complex to be classified as an this compound, the Al:Zr atomic ratio must be between 2.0:1 and 5.99:1. google.comscribd.compharmacopeia.cn This ratio is a critical factor in determining the size and nature of the polymeric complexes formed in the material. nih.gov
The molar ratio of the total metal content (Aluminum + Zirconium) to the chloride content, often expressed as the M:Cl or (Al+Zr):Cl ratio, is another fundamental parameter. For this compound, this ratio ranges from 1.5:1 down to 0.9:1. google.comscribd.compharmacopeia.cngoogle.com This ratio indicates the degree of neutralization of the aluminum chloride. A lower ratio signifies a more acidic and less polymerized salt. nih.govepo.org
Interactive Data Table: Stoichiometric Ratios for this compound
| Parameter | Symbol | Defined Range | Reference |
| Aluminum to Zirconium Atomic Ratio | Al:Zr | 2.0:1 to 5.99:1 | google.comscribd.compharmacopeia.cn |
| Metal to Chloride Molar Ratio | M:Cl | 0.9:1 to 1.5:1 | google.comscribd.compharmacopeia.cngoogle.com |
Role of Glycine (B1666218) in Coordination and Ligand Exchange
Glycine is a crucial component in many commercial this compound preparations, leading to the official name Aluminum Zirconium Tetrachlorohydrex Gly. pharmacopeia.cncosmeticsinfo.org It is not merely an additive but an integral part of the coordination complex, where it functions as a ligand and a stabilizing agent. ewg.orggoogle.com
This compound glycinate (B8599266) complexes are formed when some of the water molecules normally coordinated to the aluminum and zirconium metal ions are displaced by glycine. cosmeticsinfo.orgewg.org Glycine, being an amino acid, can act as a chelating agent, binding to the metal ions. nih.gov This coordination buffers the highly acidic nature of the Al-Zr salts that are formed by combining aluminum chlorohydrate with zirconium compounds. nih.gov The amount of glycine is stoichiometrically significant, with typical specifications calling for a glycine-to-zirconium mole ratio greater than 1.3:1 or in a range of about 1 to 3 moles of amino acid per mole of zirconium. epo.orggoogle.com
The inclusion of glycine significantly impacts the stability and chemical nature (speciation) of the complex in solution. A primary role of glycine is to prevent the deactivation of the complex via polymerization, particularly of the zirconium species, in aqueous solutions. google.comgoogle.com By stabilizing smaller zirconium polymer species, glycine helps maintain the chemical activity of the salt over time. google.com This stabilization is crucial, as the distribution of different polymeric species is directly related to the compound's performance. nih.gov
Identification and Characterization of Polymeric and Oligomeric Species
This compound is a complex mixture of monomeric, polymeric, and oligomeric species in equilibrium. wikipedia.orgnih.gov The distribution of these species is a key aspect of the material's characterization and is influenced by the Al:Zr and M:Cl ratios, pH, and the presence of glycine. nih.gov
The base material used in its manufacture, aluminum chlorohydrate (ACH), is known to be dominated by large aluminum polyoxo clusters, including the well-characterized Keggin-ion-like Al₁₃-mer (Al₁₃O₄(OH)₂₄(H₂O)₁₂⁷⁺) and potentially larger Al₃₀ species. nih.govresearchgate.net When ACH is blended with the highly acidic zirconium salts, the equilibrium shifts, leading to the formation of a higher concentration of smaller, more monomeric aluminum species. nih.gov
The zirconium component itself primarily exists as a tetrameric species, [Zr₄(OH)₈(H₂O)₁₆]⁸⁺, in aqueous solutions. researchgate.net The final complex is therefore a dynamic system containing these various aluminum and zirconium polymers, as well as co-complexes involving both metals, hydroxide (B78521), chloride, and glycine. wikipedia.orgnih.gov The analysis and quantification of the different polymer sizes, often performed using techniques like high-performance liquid chromatography (HPLC), is a critical quality control measure, as different polymer fractions (identified as HPLC peaks) are correlated with performance. google.comepo.org Spectroscopic and diffraction studies suggest that these small metal oxide and hydroxide species, along with polynuclear and oligomeric forms with coparticipating glycine, are fundamental to the compound's chemical behavior. nih.gov
Formation of Polynuclear Aluminum Species (e.g., Al-tridecamer)
The hydrolysis of the aluminum ion, [Al(H₂O)₆]³⁺, in aqueous solutions is a precursor to the formation of various polynuclear species. taylorfrancis.com This process involves the deprotonation of coordinated water molecules, leading to the creation of monomeric and, subsequently, polymeric aluminum hydroxides. researchgate.net Among the most significant and well-characterized of these polycations is the Keggin-type aluminum tridecamer, [Al₁₃O₄(OH)₂₄(H₂O)₁₂]⁷⁺, commonly referred to as Al₁₃. acs.orgacs.org
The structure of the Al₁₃ cation is notable for its central, tetrahedrally coordinated aluminum atom, which is surrounded by 12 octahedrally coordinated aluminum atoms. researchgate.net These outer aluminum atoms are arranged in four trimeric groups, forming a compact and highly stable cage-like structure. researchgate.net The formation of Al₁₃ is a key feature of partially neutralized aluminum solutions and is considered a critical species in many processes. taylorfrancis.comacs.org Different isomers of the Al₁₃ polycation, designated according to the Baker-Figgis nomenclature, can exist, with their formation and stability influenced by synthesis conditions. acs.org The transformation between these isomers can be influenced by interactions with other chemical species present in the solution. acs.org
Oligomeric Zirconium Species and Their Aggregation States
The aqueous chemistry of zirconium is characterized by a strong tendency toward hydrolysis and polymerization, even in highly acidic solutions. hzdr.degoogle.com In the absence of strong complexing ligands, the Zr(IV) ion hydrolyzes to form a variety of monomeric and polynuclear species. researchgate.net A fundamental building block of these structures is the cyclic tetrameric ion, [Zr₄(OH)₈(H₂O)₁₆]⁸⁺. hzdr.deresearchgate.net This tetramer is the dominant species in many acidic aqueous solutions. researchgate.net
Mixed Aluminum-Zirconium Polymeric Structures
This compound is a complex mixture containing monomeric and polymeric Al³⁺ and Zr⁴⁺ species. wikipedia.orgnih.gov These complexes, often referred to as ZAG salts when glycine is included, are typically synthesized by combining an aluminum chlorohydrate (ACH) solution with a zirconium source, such as zirconyl hydroxychloride. nih.govnih.govgoogleapis.com The resulting materials are complex polymeric species whose final structure is influenced by the initial reactants and reaction conditions. googleapis.comacs.org
The presence of the highly acidic Zr(IV) ions influences the hydrolysis and polymerization of the aluminum species. nih.govacs.org The co-hydrolysis of aluminum and zirconium salts leads to the formation of mixed poly-metal structures where both aluminum and zirconium centers are incorporated into a larger polymeric network. nih.govacs.org The aluminum speciation in these mixed salts is considered to be intermediate between that of simpler aluminum chloride and aluminum chlorohydrate solutions. nih.gov Spectroscopic and diffraction studies suggest that these structures consist of small metal oxide and hydroxide species, along with various polynuclear and oligomeric forms, which are key to their function. nih.govacs.org
Structural Motifs of Hydroxo-Chloro-Aluminate/Zirconate Species
The polymeric nature of this compound is defined by the way the individual metal centers are linked together. The primary structural motifs involve bridging ligands that connect multiple aluminum and/or zirconium ions.
Bridging Hydroxide and Chloride Ligands
The fundamental linkages within the mixed metal polymers are hydroxide (OH⁻) bridges. During the hydrolysis of aluminum and zirconium aqua ions, water molecules deprotonate to form hydroxide groups that remain coordinated to the metal centers. These hydroxo groups can then act as bridging ligands, connecting two or more metal ions to form Al-OH-Al, Zr-OH-Zr, and Al-OH-Zr bonds. This process of olation is the primary mechanism for polymerization. In some cases, further condensation can lead to the formation of oxo-bridges (M-O-M). nih.gov
Chloride ions (Cl⁻) also play a role in the structure. While primarily acting as counter-ions to balance the positive charge of the cationic complexes, they can also coordinate to the aluminum and zirconium centers. In some structural arrangements, chloride ions can act as bridging ligands, forming Al-Cl-Al or Al-Cl-Zr linkages, although these are generally less common and less stable in aqueous solution compared to hydroxo bridges. researchgate.net
Aqueous Species and Their Isomeric Forms
When dissolved in water, this compound exists as a dynamic equilibrium of various aqueous species. The distribution of these species is highly dependent on concentration, pH, and temperature. researchgate.netnih.gov
The solution contains a mixture of:
Monomeric aqua ions such as [Al(H₂O)₆]³⁺ and various hydrolyzed forms of zirconium. researchgate.netnih.gov
Polynuclear aluminum cations, prominently including isomers of the Al₁₃ polycation. acs.org
Oligomeric zirconium species, including the [Zr₄(OH)₈(H₂O)₁₆]⁸⁺ tetramer and larger octameric aggregates. acs.orgacs.org
A complex distribution of large, mixed aluminum-zirconium polymeric structures. nih.govacs.org
Interactive Data Table: Key Species in this compound Complexes
| Species Type | Example Formula | Key Structural Feature | Reference(s) |
| Polynuclear Aluminum Cation | [Al₁₃O₄(OH)₂₄(H₂O)₁₂]⁷⁺ (Al₁₃) | Central tetrahedral Al surrounded by 12 octahedral Al atoms | acs.org, researchgate.net |
| Oligomeric Zirconium Cation | [Zr₄(OH)₈(H₂O)₁₆]⁸⁺ | Cyclic tetramer of zirconium ions linked by hydroxide bridges | researchgate.net, hzdr.de |
| Aggregated Zirconium Oligomer | [Zr₈(OH)₂₀(H₂O)₂₄]¹²⁺ (conceptual) | Formed from the aggregation of smaller tetrameric units | acs.org |
| Mixed Metal Bridge | Al-(μ-O)-Zr | An oxygen atom bridging an aluminum and a zirconium center | nih.gov |
Hydrolysis and Polymerization Mechanisms of Aluminum Zirconium Tetrachlorohydrate
Kinetics and Thermodynamics of Metal Hydrolysis
The initial and most critical step in the formation of aluminum zirconium tetrachlorohydrate polymers is the hydrolysis of the individual metal cations, Al³⁺ and Zr⁴⁺. This process involves the reaction of the hydrated metal ions with water, leading to the deprotonation of coordinated water molecules and the formation of various hydroxo- and oxo-bridged species. The kinetics and thermodynamics of these reactions are fundamental to determining the subsequent polymerization pathways.
Aluminum(III) Hydrolysis Pathways
The hydrolysis of the aluminum(III) ion, [Al(H₂O)₆]³⁺, is a well-studied yet complex process that proceeds through a series of pH-dependent steps to form monomeric, oligomeric, and polymeric species. ehu.eus The initial hydrolysis reactions involve the stepwise formation of monomeric hydroxo complexes.
The thermodynamic stability of these hydrolysis products is characterized by their equilibrium constants (lgK). cost-nectar.eu The kinetics of Al(III) hydrolysis are generally rapid, with the rate often influenced by factors such as temperature, pH, and the concentration of aluminum. mdpi.com The process is exothermic, meaning that higher temperatures can favor the formation of hydrolysis products. mdpi.com
Here is a summary of key aluminum hydrolysis reactions and their corresponding equilibrium constants at 298 K and infinite dilution: cost-nectar.eu
| Equilibrium Reaction | lgK (Baes and Mesmer, 1976) | lgK (Brown and Ekberg, 2016) | lgK (Hummel and Thoenen, 2023) |
| Al³⁺ + H₂O ⇌ AlOH²⁺ + H⁺ | –4.97 | −4.98 ± 0.02 | −4.98 ± 0.02 |
| Al³⁺ + 2H₂O ⇌ Al(OH)₂⁺ + 2H⁺ | –9.3 | −10.63 ± 0.09 | −10.63 ± 0.09 |
| Al³⁺ + 3H₂O ⇌ Al(OH)₃ + 3H⁺ | –15.0 | −15.66 ± 0.23 | −15.99 ± 0.23 |
| Al³⁺ + 4H₂O ⇌ Al(OH)₄⁻ + 4H⁺ | –23.0 | −22.91 ± 0.10 | −22.91 ± 0.10 |
| 2Al³⁺ + 2H₂O ⇌ Al₂(OH)₂⁴⁺ + 2H⁺ | –7.7 | −7.62 ± 0.11 | −7.62 ± 0.11 |
| 3Al³⁺ + 4H₂O ⇌ Al₃(OH)₄⁵⁺ + 4H⁺ | –13.94 | −14.06 ± 0.22 | −13.90 ± 0.12 |
| 13Al³⁺ + 28H₂O ⇌ Al₁₃O₄(OH)₂₄⁷⁺ + 32H⁺ | –98.73 | −100.03 ± 0.09 | −100.03 ± 0.09 |
Subsequent polymerization leads to the formation of more complex structures, including dimers like [Al₂(OH)₂(H₂O)₈]⁴⁺ and the notable tridecameric Keggin-ion, [Al₁₃O₄(OH)₂₄(H₂O)₁₂]⁷⁺. cost-nectar.eucore.ac.uk The formation of these larger polymers is a critical aspect of the behavior of aluminum salts in solution.
Zirconium(IV) Hydrolysis Pathways
The hydrolysis of zirconium(IV) is even more complex than that of aluminum(III) due to its higher charge and smaller ionic radius, which leads to a strong tendency to form polynuclear species even at very low concentrations. The literature on zirconium hydrolysis presents a wide range of reported stability constants, making a consistent model challenging to establish. oecd-nea.org
Key hydrolysis species for zirconium(IV) that have been identified include monomeric Zr(OH)³⁺, Zr(OH)₂²⁺, Zr(OH)₃⁺, and Zr(OH)₄(aq), as well as polymeric species such as Zr₄(OH)₈⁸⁺ and Zr₂(OH)₆²⁺. researchgate.net The formation of these species is highly dependent on pH. In strongly acidic solutions, polynuclear species tend to dominate, while in less acidic conditions, mononuclear species become more prevalent. researchgate.net At near-neutral pH, the solubility is primarily controlled by the formation of aqueous Zr(OH)₄. researchgate.net
The thermodynamics of zirconium hydrolysis have been studied over various temperatures, with findings indicating that the enthalpy (ΔH°) and entropy (ΔS°) of formation for the hydrolysis species are largely independent of temperature within the examined range. researchgate.net
Mechanistic Models for Oligomer and Polymer Formation
To explain the complex polymerization processes of aluminum, several mechanistic models have been proposed. These models provide frameworks for understanding the transformation of simple hydrolyzed species into the large, complex polymers found in this compound.
Relevance of the "Core-links" Model
The "Core-links" model is one of the primary theories used to describe the polymerization of aluminum(III) and the formation of aluminum hydroxides like gibbsite. researchgate.netcapes.gov.br This model posits that polymerization occurs through the coalescence of octahedrally coordinated single hexameric rings, specifically Al₆(OH)₁₂(H₂O)₁₂⁶⁺. researchgate.net The fundamental concept is that the structure of the polymeric species in solution mirrors that of the solid Al(OH)₃. researchgate.net
This model is particularly useful for explaining the transformation of transient aluminum polymers under conditions of spontaneous hydrolysis, leading to coagulation at neutral pH. researchgate.net The active sites for these transformations are considered to be the water (η-H₂O) and hydroxy groups (η-OH) on the aluminum species. researchgate.net
Application of the "Cage-like" Keggin-Al13 Model
In contrast to the "Core-links" model, the "Cage-like" Keggin-Al13 model proposes the formation of a distinct, highly stable polycation, the Al₁₃-mer. core.ac.ukcapes.gov.br This structure consists of a central tetrahedral AlO₄ core surrounded by twelve AlO₆ octahedra, forming a cage-like structure with the formula AlO₄Al₁₂(OH)₂₄(H₂O)₁₂⁷⁺. core.ac.ukrsc.org
This model suggests that the solution contains a dynamic equilibrium between monomeric, dimeric, Al₁₃ polymer, and larger polymeric aluminum species, which can transform directly from one to another. core.ac.ukresearchgate.net The formation of the Keggin-Al₁₃ ion is favored under specific conditions, such as forced hydrolysis at high pH and with non-homogeneous neutralization. researchgate.net The slow addition of a base, for instance, promotes the production of Al₁₃. researchgate.net The existence of this polycation has been confirmed experimentally using techniques like ²⁷Al NMR spectroscopy. core.ac.uk
Proposed Mechanisms for Mixed Al-Zr Polymerization
The co-polymerization of aluminum and zirconium ions introduces an additional layer of complexity. While specific mechanistic studies on mixed Al-Zr polymerization are less common, the principles governing the individual metal ion hydrolysis provide a basis for proposed mechanisms. It is hypothesized that the highly reactive hydrolyzed zirconium species can interact with the growing aluminum polycations.
Influence of Environmental Factors on Hydrolysis and Polymerization Equilibrium
Impact of pH on Species Distribution and Gelation
The pH of the solution is a primary determinant of the speciation of aluminum and zirconium ions. nih.gov The hydrolysis of Al(III) and Zr(IV) ions is highly pH-sensitive, leading to a complex distribution of various polycationic species. nih.gov
At low pH values (typically below 3), aluminum exists predominantly as the hydrated monomeric cation, [Al(H₂O)₆]³⁺. nih.gov As the pH increases with the addition of a base, these hydrated ions undergo deprotonation and begin to form dimers and small polymers. A key species in aluminum polymerization is the Keggin-ion, [Al₁₃O₄(OH)₂₄(H₂O)₁₂]⁷⁺, which tends to form at moderately acidic pH ranges. nih.gov For this compound, which is more acidic than aluminum chlorohydrate (ACH) due to the presence of Zr(IV), the process of depolymerization and subsequent hydrolysis to smaller species is significant. nih.gov
Gelation, the formation of a viscous gel, is a direct consequence of extensive polymerization and is highly dependent on pH. For this compound (often abbreviated as TETRA in research), a sudden increase in viscosity and subsequent gel formation occurs within a narrow pH range of approximately 4.50 to 5.00. nih.gov This is in contrast to other related compounds like aluminum chlorohydrate (ACH), which forms gels at a higher pH of around 6.0. nih.gov The onset of gelation for aluminum-based compounds generally occurs at an [OH]/[Al] ratio of about 2.69, indicating a significant degree of hydrolysis and polymerization has occurred. nih.gov
The following table summarizes the general relationship between pH and the dominant aluminum species in solution, which is a fundamental aspect of the behavior of this compound.
| pH Range | Dominant Aluminum Species | State of Solution |
| < 3.0 | Monomeric [Al(H₂O)₆]³⁺ | Clear Solution |
| 3.0 - 4.5 | Small polymers and some [Al₁₃O₄(OH)₂₄]⁷⁺ | Clear Solution |
| 4.5 - 5.0 | Larger polymeric species, onset of gelation for TETRA | Viscous liquid to soft gel |
| > 5.0 | Formation of larger clusters and aluminum hydroxide (B78521) precipitates | Gel/Solid Phase |
This table is a generalized representation based on established principles of aluminum hydrolysis. nih.govresearchgate.net The exact distribution and gelation points for this compound can vary with concentration and the presence of other substances.
Effects of Ionic Strength and Counterions
The ionic strength of the solution and the nature of the counterions present also play a role in the hydrolysis and polymerization equilibrium. While pH is the dominant factor, coexisting anions can influence the kinetics and structure of the polymers formed. nih.gov
An increase in ionic strength can affect the activity of the ionic species in solution, potentially influencing the rate of hydrolysis and the stability of the resulting polymeric complexes. The presence of different counterions (like chloride in the case of this compound) is inherent to the salt's structure and is a factor in its acidic nature. Studies have shown that in complex media, such as artificial sweat containing NaCl, the primary driver of speciation at higher pH values remains the hydroxide concentration. nih.gov However, at lower pH values, local complex formation between the metal ions and other ions in the solution can influence the speciation to some degree. nih.gov
Advanced Analytical and Spectroscopic Characterization of Aluminum Zirconium Tetrachlorohydrate Systems
Chromatographic Techniques for Speciation and Distribution Analysis
Chromatographic methods are indispensable for separating and quantifying the various polymeric and monomeric species present in AZT solutions. These techniques provide detailed insights into the molecular size distribution and the specific chemical forms of aluminum.
High-Performance Liquid Chromatography (HPLC) for Resolving Aluminum Species (e.g., Peak 4, Peak 3, Peak 5 analysis)
High-Performance Liquid Chromatography (HPLC) is another vital chromatographic technique used to separate and identify different aluminum species within AZT complexes. nih.gov By employing specific stationary and mobile phases, HPLC can resolve closely related aluminum compounds that may co-elute in other chromatographic methods. nih.gov
In the context of AZT analysis, HPLC is particularly useful for the detailed examination of the fractions corresponding to the GPC peaks, often referred to as Peak 3, Peak 4, and Peak 5. These peaks represent different aluminum polycationic species. For instance, research has focused on synthesizing aluminum chlorohydrate salts that are predominantly composed of Peak 3 species, which are believed to have specific efficacy characteristics. google.com The ability of HPLC to provide high-resolution separation is critical for quality control and for understanding the relationship between the chemical composition of AZT and its performance. The separation can be optimized by adjusting the mobile phase conditions, such as the pH and solvent gradient, to achieve better resolution of the peaks. mdpi.com
Coupled Techniques (e.g., SEC-ICP) for Elemental Detection
To enhance the specificity of detection, chromatographic techniques are often coupled with elemental analysis methods. A prominent example is the coupling of Size Exclusion Chromatography with Inductively Coupled Plasma (SEC-ICP). nih.gov This hyphenated technique combines the size-based separation power of SEC with the highly sensitive and element-specific detection capabilities of ICP.
As the eluent from the SEC column, containing the separated polymeric species, is introduced into the ICP, the atoms are ionized and can be detected by mass spectrometry (ICP-MS) or atomic emission spectrometry (ICP-AES). nih.govresearchgate.net This allows for the precise quantification of the aluminum and zirconium content within each separated fraction. SEC-ICP is therefore invaluable for determining the elemental distribution across the different polymer sizes in AZT, providing a more complete picture of its composition. nih.gov For instance, it can be used to monitor the distribution of both aluminum and zirconium species in fresh versus aged solutions, revealing changes in polymer structure over time.
Spectroscopic Methods for Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 27Al NMR) for Solution Speciation
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for studying the chemical environment of specific atomic nuclei. For AZT, 27Al NMR is particularly informative for characterizing the various aluminum species present in solution. huji.ac.ilmdpi.com The 27Al nucleus is highly sensitive and provides a wide chemical shift range, which allows for the differentiation of aluminum in various coordination states. huji.ac.il
The chemical shift in a 27Al NMR spectrum is directly correlated with the coordination number of the aluminum atom. mdpi.com For example, distinct signals can be observed for tetrahedrally and octahedrally coordinated aluminum. mdpi.comresearchgate.net This makes 27Al NMR ideal for identifying and quantifying the different aluminum polycations in AZT solutions, such as the Keggin-ion [Al13O4(OH)24(H2O)12]7+. However, a limitation of 27Al NMR is that it is most effective for detecting aluminum in symmetric environments; highly asymmetric species can lead to signal broadening beyond detection. mdpi.com Advanced NMR techniques, such as those that can analyze ultra-wideline spectra, can sometimes overcome these challenges. nih.gov
Interactive Data Table: 27Al NMR Properties
| Property | Value |
| Spin | 5/2 |
| Natural Abundance | 100% |
| Chemical Shift Range | 400 ppm |
| Frequency Ratio (Ξ) | 26.056859% |
| Reference Compound | 1.1 M Al(NO3)3 in D2O |
| Linewidth of Reference | 11 Hz |
| T1 of Reference | 0.03 s |
This table provides key properties of the 27Al nucleus relevant to NMR spectroscopy. huji.ac.il
X-ray Diffraction (XRD) for Crystalline and Amorphous Phases
X-ray Diffraction (XRD) is the primary technique for analyzing the solid-state structure of materials. usp.org It is used to distinguish between crystalline and amorphous (non-crystalline) phases within a sample. nasa.govresearchgate.net Crystalline materials produce a characteristic pattern of sharp diffraction peaks, the positions and intensities of which provide information about the crystal lattice and atomic arrangement. usp.org Amorphous materials, lacking long-range order, produce broad, diffuse scattering patterns. nasa.gov
In the study of AZT, XRD is employed to identify the crystalline components and to assess the degree of amorphicity. arizona.edu The manufacturing process of AZT can result in materials with varying degrees of crystallinity, which can impact their physical properties and stability. arizona.edu XRD analysis can confirm the presence of specific crystalline forms of aluminum and zirconium hydroxides or oxides. up.krakow.pl For complex mixtures, XRD patterns can be challenging to interpret, but they provide invaluable information for quality control and for understanding the solid-state chemistry of AZT systems. usp.orgresearchgate.net
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification
Vibrational spectroscopy, encompassing both Fourier Transform Infrared (FT-IR) and Raman spectroscopy, serves as a powerful tool for the qualitative analysis of aluminum zirconium tetrachlorohydrate complexes. These techniques provide detailed information about the molecular vibrations, allowing for the identification of specific functional groups and the elucidation of the polymeric structure. FT-IR and Raman are often used as complementary methods; bands that are strong in one technique may be weak or absent in the other, and their combined use provides a more complete vibrational profile. spectroscopyonline.comthermofisher.com
In the context of this compound, these spectroscopic methods are crucial for confirming the presence of key structural components. The spectra reveal characteristic vibrations associated with hydroxide (B78521) (OH) groups, water molecules (H₂O) of hydration, and the metal-oxygen (Al-O, Zr-O) bonds that form the polymeric backbone of the complex. Spectroscopic studies suggest that the key to gel formation involves small metal oxide and hydroxide species, as well as various polynuclear and oligomeric species. nih.gov
FT-IR spectroscopy measures the absorption of infrared radiation by the sample, while Raman spectroscopy measures the inelastic scattering of monochromatic light from a laser source. thermofisher.com For these complexes, FT-IR is particularly sensitive to polar bonds like O-H and C=O (in glycine (B1666218) complexes), whereas Raman spectroscopy is effective for analyzing the symmetric metal-oxygen backbone vibrations. The low-frequency region accessible by Raman spectroscopy is especially useful for observing bands related to metal oxides. spectroscopyonline.com
Table 1: Expected Vibrational Frequencies for Functional Groups in this compound Systems This table is illustrative, based on typical frequency ranges for the specified functional groups.
| Functional Group | Bond | Spectroscopic Technique | Typical Wavenumber (cm⁻¹) |
| Hydroxyl | O-H stretch (in H₂O and M-OH) | FT-IR, Raman | 3200 - 3600 |
| Water | H-O-H bend | FT-IR | 1600 - 1650 |
| Metal-Oxygen | Al-O, Zr-O stretch | FT-IR, Raman | 400 - 1000 |
| Amine (in glycine complex) | N-H stretch | FT-IR, Raman | 3300 - 3500 |
| Carboxylate (in glycine complex) | C=O stretch | FT-IR | 1550 - 1610 |
Rheological Characterization of Solution Viscosity and Gelation Behavior
The functional efficacy of this compound is intrinsically linked to its rheological properties, specifically its ability to form viscous solutions and gels. Rheological studies, which measure the flow and deformation of materials, are essential for characterizing this behavior. High viscosity and the formation of a stable gel upon changes in conditions, such as pH, are considered critical for the mechanism of action. nih.gov
Research indicates that aluminum zirconium tetrachlorohydrex glycine (a common variant, often abbreviated as TETRA) is a particularly effective salt active. nih.gov Studies show that TETRA solutions exhibit a significant and sudden increase in viscosity, leading to gel formation within a narrow pH range of 4.5 to 5.0. nih.gov This gelling process can occur slowly over time. In contrast, other related salts like aluminum chlorohydrate (ACH) and aluminum zirconium trichlorohydrex glycine (TRI) tend to form gels at a higher pH, typically above 6.0. nih.gov
The onset of gelation for aluminum-based systems has been observed at a hydroxyl-to-aluminum ratio ([OH]/[Al]) of approximately 2.69. nih.gov Below this ratio, the system may exist as a suspension, but as the ratio increases with the addition of a base, the system transforms into a soft gel. nih.gov The viscosity of these gels can be exceptionally high, with values exceeding 10⁵ Pascal-seconds (Pa·s) being reported for ACH-derived gels, indicating the formation of a robust occlusive network. nih.gov
Table 2: Comparative Gelation Behavior of Aluminum and Aluminum-Zirconium Salts Data sourced from rheological studies on 10% (w/v) salt solutions. nih.gov
| Compound Type | Example Abbreviation | Gelling pH Range | Viscosity Profile |
| Aluminum Chloride | ACL | Starts at ~4.5 | Consistent high viscosity across a broad pH range |
| Aluminum Chlorohydrate | ACH | > 6.0 | High viscosity (>10⁵ Pa·s) at [OH]/[Al] > 2.75 |
| Aluminum Zirconium Tetrachlorohydrex Glycine | TETRA | 4.5 - 5.0 | Sudden viscosity increase in a narrow pH range |
| Aluminum Zirconium Trichlorohydrex Glycine | TRI | ~ 6.33 | Gels at a higher pH compared to TETRA |
Elemental Analysis Techniques for Quantitative Composition
Elemental analysis provides the fundamental quantitative composition of this compound, ensuring the compound meets precise specifications. These techniques are used to determine the amounts of aluminum, zirconium, and chloride, which are then used to calculate the critical atomic ratios that define the compound.
The United States Pharmacopeia (USP) specifies that Aluminum Zirconium Tetrachlorohydrex Gly (the glycine-complexed form) must adhere to defined atomic ratios. usp.org These specifications are crucial for the compound's identity and functionality. The analysis confirms the relative proportions of the active metallic components (Al and Zr) to each other and to the chloride content. The molecular formula for the base hydrate (B1144303) is Al₄Cl₄H₁₂O₁₂Zr, with a corresponding molecular weight of approximately 545.0 g/mol . nih.gov
Testing procedures outline methods for determining the content of aluminum and zirconium. scribd.com The results from these quantitative tests are then used to verify that the material falls within the accepted ranges for its key atomic ratios.
Table 3: Specified Atomic Ratios for Aluminum Zirconium Tetrachlorohydrex Gly Based on USP-NF specifications. usp.org
| Parameter | Atomic Ratio | Required Range |
| Aluminum to Zirconium | Al:Zr | 2.0:1 to 5.99:1 |
| (Aluminum + Zirconium) to Chloride | (Al+Zr):Cl | 1.5:1 to 0.9:1 |
Theoretical and Computational Studies of Aluminum Zirconium Tetrachlorohydrate
Quantum Chemical Calculations for Molecular and Cluster Geometries
Quantum chemical calculations are fundamental to understanding the stable arrangements of atoms and the geometry of small molecular and cluster species of aluminum zirconium tetrachlorohydrate. These methods, operating from first principles, can predict the structures of monomers, dimers, and larger oligomers that are the initial building blocks of the polymeric species.
Ab initio methods and Car-Parrinello molecular dynamics have been employed to determine the structures of small aluminum chlorohydrate species. acs.orgresearchwithrowan.com These studies reveal that while aluminum is typically assumed to have an octahedral coordination shell composed of hydroxide (B78521) groups and water molecules, the incorporation of chloride ions into this structure can enhance stability, particularly in the gas phase. acs.org For larger clusters, such as hexamers, structures are predicted to contain both five- and six-coordinated Al³⁺ ions. acs.orgresearchwithrowan.com
For the zirconium component, computational studies of small Zr(IV) polynuclear species are crucial, as the nature of its hydroxy clusters in solution is not fully understood. researchgate.net Experimental and computational data on related systems show that Zr(IV) in acidic aqueous solution is typically coordinated with eight water molecules in its first coordination shell. acs.org Quantum chemical calculations on zirconium complexes with various ligands help to predict the most stable geometries, which are often distorted tetrahedral or octahedral arrangements depending on the ligands involved. nih.gov
Table 1: Predicted Geometrical Parameters for Al and Zr Species
| Species/Center | Coordination Number | Typical Ligands | Predicted Geometry |
|---|---|---|---|
| Monomeric Al³⁺ | 6 | H₂O, OH⁻, Cl⁻ | Octahedral |
| Polymeric Al³⁺ | 5 or 6 | H₂O, OH⁻ (bridging) | Distorted Octahedral/Trigonal Bipyramidal |
| Aqueous Zr⁴⁺ | 8 | H₂O | Square Antiprismatic / Dodecahedral |
This table is a synthesis of findings from multiple computational studies on related aluminum and zirconium species.
Electronic Structure and Bonding Analysis
The analysis of electronic structure provides a deeper understanding of the chemical bonds within this compound. Methods like Density Functional Theory (DFT) are used to calculate the distribution of electrons and characterize the nature of the bonding between the metal centers (Al, Zr) and the ligands (O, H, Cl).
Studies on aluminum-containing compounds show that the bonding can have both ionic and covalent character. In aluminum hydrides, for instance, significant hybridization occurs between the Al s/p orbitals and the H s orbital, indicating covalent Al-H bonds. mdpi.com When aluminum is bonded to oxygen, as in alumina (B75360), the Al-O bond is highly polarized and strong. diva-portal.org The presence of chloride ions can influence the electronic properties and stability of aluminum complexes. researchgate.net
For zirconium, the Zr-O bond is a key interaction. In zirconocene (B1252598) complexes, analysis based on the Quantum Theory of Atoms in Molecules (QTAIM) and the Electron Localization Function (ELF) has shown that the interaction between zirconium and its ligands is primarily dative or coordinate, rather than purely covalent. nih.gov The charge density distribution reveals how electrons are shared or transferred, which is critical for understanding reactivity. For example, DFT calculations on Al-doped lithium lanthanum zirconium oxide (LLZO) show that aluminum dopants can facilitate smoother lithium-ion migration by minimizing electrostatic barriers, a finding derived from charge density analysis. mdpi.com
Predicting Coordination Preferences and Ligand Affinities
Computational models are highly effective at predicting which ligands (like water, hydroxide, or chloride) will preferentially bind to the aluminum and zirconium centers and what coordination numbers will result.
DFT calculations investigating the interaction of monomeric aluminum with chloride in aqueous solution show that it is difficult for Cl⁻ to penetrate the inner coordination shell by replacing bound water molecules. researchgate.net However, chloride's presence in the outer sphere can still influence bond lengths and charge populations. researchgate.net Aluminum generally favors a hexacoordinated state, but pentacoordinated aluminum is also observed, particularly in larger polymer structures. acs.orgresearchgate.net
Zirconium(IV) is known for its high affinity for oxygen-donating ligands. Molecular dynamics simulations of zirconium chelation show a competition between ligand groups and water molecules to satisfy the ion's coordination sphere, which typically accommodates eight or more members. acs.org The energy barriers for ligand exchange can be calculated to determine affinities. For example, DFT calculations have been used to find the most stable coordination for Zr⁴⁺ with chelators like DFO, revealing that seven- or eight-coordinated complexes, including one or two water molecules, are the most stable. acs.org The relative binding energies determine the speciation in a complex solution containing multiple potential ligands.
Molecular Dynamics Simulations of Solution Behavior
Molecular dynamics (MD) simulations model the movement of atoms and molecules over time, providing a dynamic picture of how this compound behaves in a solution, typically water. These simulations are essential for studying processes that occur over timescales from picoseconds to nanoseconds.
MD simulations, including ab initio MD (AIMD), track the trajectories of all atoms in a simulation box, allowing for the study of complex phenomena like hydrolysis, polymerization, and aggregation. mdpi.commdpi.com By analyzing these trajectories, researchers can extract structural information, such as radial distribution functions which describe the average distance between atoms, and dynamic properties like diffusion coefficients. aps.orgyoutube.com For instance, simulations of aluminum carboxylate systems have been used to study the transition from a sol to a gel, revealing how the network structure evolves. mdpi.com
Modeling Hydrolysis and Polymerization Pathways in Aqueous Media
When dissolved in water, this compound undergoes hydrolysis (reaction with water) and polymerization (linking of smaller units into larger ones). MD and DFT simulations are critical for mapping these complex reaction pathways.
For aluminum, computational studies have detailed the hydrolysis of the [Al(H₂O)₆]³⁺ ion, showing how it proceeds through stepwise proton loss to form various monomeric and polymeric hydroxyl species. ciac.jl.cnacs.org Two primary models describe aluminum polymerization: a gradual process involving the formation of oligomers like dimers and trimers, and a more direct assembly of monomers into larger structures like the cage-like Keggin ion, [AlO₄Al₁₂(OH)₂₄(H₂O)₁₂]⁷⁺ (Al₁₃). researchgate.net Computational results indicate that the formation of hydroxo-bridged dimers is a key step, and different pathways for this dimerization are possible in aqueous solution. researchgate.net
The co-hydrolysis and co-polymerization involving both aluminum and zirconium are significantly more complex. Zirconium(IV) is readily hydrolyzed over a wide pH range. acs.orgacs.org MD simulations can model the formation of mixed Al-Zr polycations, showing how the two metal ions are incorporated into growing polymer chains and how their presence mutually affects their hydrolysis and coordination behavior. Modification of materials like graphite (B72142) oxide with aluminum-zirconium polyoxycations has been studied, indicating the formation of these complex species. researchgate.net
Simulating Species Aggregation and Colloidal Formation
The polymeric species formed during hydrolysis can further aggregate into larger, nano-sized colloidal particles. MD simulations can provide insight into the driving forces and mechanisms of this aggregation.
Simulations show that the aggregation process is driven by the reduction of unfavorable interactions between the hydrophobic parts of molecules and water. mdpi.com In the context of aluminum sols, MD simulations have revealed that the increase in free volume and the connectivity of pores within the colloidal framework are key factors that influence the material's properties. mdpi.com The simulations can model the formation of larger aggregates and even the sol-gel transition, where the colloidal particles link to form a continuous network throughout the solvent. mdpi.com While specific simulations of this compound aggregation are not widely published, studies on related systems, such as the heat-induced aggregation of proteins in the presence of zirconium phthalocyanine (B1677752) complexes, demonstrate the utility of MD in understanding how these metal complexes can interact with and stabilize larger structures. nih.gov
Density Functional Theory (DFT) for Reaction Mechanisms
DFT is a powerful quantum mechanical method used to investigate the electronic structure of many-body systems, making it ideal for elucidating reaction mechanisms at the atomic level. It is used to calculate the energetics of reactants, products, and transition states, allowing for the mapping of entire reaction pathways.
DFT has been successfully applied to study the hydrolysis of Al³⁺ in aqueous solution. acs.org These studies model the kinetic reaction pathways, clarifying that the mechanism involves a water-assisted process where a bulk water molecule acts as a base to accept a proton from a water molecule coordinated to the aluminum ion. acs.org This approach provides more detail than classical views of spontaneous proton loss. acs.org The M06-2X functional is a specific formulation of DFT that has proven effective for studying hydrolysis mechanisms. nih.govacs.org
In the context of the Al-Zr system, DFT can be used to investigate the initial steps of hydrolysis for both metal ions, the mechanism of hydroxo bridge formation between an aluminum and a zirconium center, and the influence of chloride ions on these reaction barriers. diva-portal.org For example, DFT calculations have been used to explore the interaction of chloride with alumina surfaces, showing that while chloride does not easily break Al-O bonds, it can inhibit re-passivation by competing with oxygen for surface sites. diva-portal.org Similarly, DFT can probe the stability of various Al-O-Zr linkages and predict the most favorable pathways for polymerization and aggregation.
Table 2: List of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| Aluminum chlorohydrate (ACH) |
| Aluminum zirconium tetrachlorohydrex gly |
| Aluminum hydride (AlH₃) |
| Aluminum oxide (Al₂O₃) |
| Zirconium oxide (ZrO₂) |
| Lithium lanthanum zirconium oxide (LLZO) |
| Aluminum carboxylate |
| Zirconium phthalocyanine |
| Gibbsite |
Energetics of Hydrolysis Steps
The functional mechanism of this compound is initiated by its hydrolysis upon contact with sweat. This process involves a series of reactions where water molecules replace chloride and hydroxyl ligands coordinated to the aluminum and zirconium centers. Computational chemistry, particularly Density Functional Theory (DFT), provides a powerful tool to investigate the energetics of these hydrolysis steps.
While specific DFT calculations for the complete this compound complex are not widely published, studies on the hydrolysis of aqueous aluminum(III) ions offer significant insights. The hydrolysis of the hydrated aluminum ion, [Al(H₂O)₆]³⁺, is a stepwise process, with each step characterized by a specific deprotonation energy.
A key parameter in understanding hydrolysis is the acidity constant (pKa), which is related to the Gibbs free energy of the deprotonation reaction. DFT calculations have been employed to predict the pKa values for the initial hydrolysis steps of Al³⁺. For the first hydrolysis step:
[Al(H₂O)₆]³⁺ + H₂O ⇌ [Al(H₂O)₅(OH)]²⁺ + H₃O⁺
Computational models have yielded a pKa1 value of approximately 4.6, which shows good agreement with the experimental value of 5.0. nih.gov This underscores the accuracy of DFT in modeling these complex aqueous reactions. The coordination geometry of the hydrolysis products is also a critical factor. DFT studies have shown that for the initial hydrolysis products of aluminum, hexacoordinate structures are generally the most stable. nih.gov However, pentacoordinate structures are also possible, with relatively small energy differences (within 2.5 kcal/mol), indicating that the coordination geometry can be flexible. nih.gov
The presence of zirconium is known to significantly influence the hydrolysis process. DFT studies on zirconium-based compounds, such as in metal-organic frameworks, indicate a strong interaction between zirconium centers and water molecules, facilitating hydrolysis. shareok.org In the context of this compound, the highly acidic nature of the Zr(IV) ion is expected to lower the energy barriers for the hydrolysis of the aluminum species, promoting the formation of smaller, more reactive aluminum oligomers. This synergistic effect between aluminum and zirconium is crucial for the subsequent polymerization and gel formation.
The following table summarizes representative calculated energetic data for the initial hydrolysis of a simple aluminum aqua ion, which serves as a foundational model for understanding the more complex system.
| Hydrolysis Step | Reaction | Calculated pKa | Experimental pKa | Reference |
|---|---|---|---|---|
| First Hydrolysis | [Al(H₂O)₆]³⁺ ⇌ [Al(H₂O)₅(OH)]²⁺ + H⁺ | 4.6 | 5.0 | nih.gov |
Transition State Analysis for Polymerization Initiation
Following hydrolysis, the monomeric and small oligomeric aluminum and zirconium species undergo polymerization to form larger polymeric networks. This polymerization is the key step in the formation of the "plugs" that physically block sweat ducts. Understanding the initiation of this polymerization requires the analysis of the transition states of the condensation reactions.
Transition state theory is a fundamental concept in chemical kinetics, and computational methods can be used to locate and characterize the transition state structures and their corresponding energies. ucsb.edumcmaster.ca Methods such as the Synchronous Transit-Guided Quasi-Newton (STQN) method, often implemented in computational chemistry software like Gaussian, are employed to find the saddle point on the potential energy surface that connects reactants to products. youtube.com
For the polymerization of hydrolyzed aluminum species, the initial step typically involves the condensation of two monomers, for example:
2 [Al(H₂O)₅(OH)]²⁺ → [(H₂O)₄Al(μ-OH)₂Al(H₂O)₄]⁴⁺ + 2H₂O
The presence of zirconium in the system is expected to significantly impact the transition states for polymerization. The higher charge and different coordination preferences of Zr(IV) compared to Al(III) can lead to the formation of heterometallic Al-O-Zr bridges. The formation of these mixed-metal oligomers is a critical aspect of the enhanced efficacy of aluminum zirconium antiperspirants. Computational modeling can, in principle, elucidate the structure and energetics of these mixed-metal transition states, providing insights into how zirconium catalyzes the polymerization process.
Computational Approaches to Structure-Reactivity Relationships
The effectiveness of this compound as an antiperspirant is intrinsically linked to the chemical structures of the various species present in solution and their reactivity. Computational chemistry offers powerful tools to establish quantitative structure-reactivity relationships (QSRR), which correlate molecular descriptors with the observed chemical behavior.
For this compound, key aspects of its reactivity include the rate of hydrolysis, the propensity for polymerization, and the nature of the resulting polymeric gel. Computational models can be used to calculate a range of molecular descriptors for the various aluminum and zirconium species, including:
Geometric Parameters: Bond lengths, bond angles, and coordination numbers.
Electronic Properties: Atomic charges, electrostatic potentials, and frontier molecular orbital (HOMO/LUMO) energies.
Topological Descriptors: Molecular connectivity and shape indices.
By correlating these descriptors with experimental observations of reactivity, such as gelation time or viscosity, it is possible to build predictive QSRR models. For example, computational studies on zirconium(IV) complexes in aqueous solution have detailed their geometric and electronic structures, providing a foundation for understanding their stability and reactivity. dnu.dp.ua
Molecular dynamics (MD) simulations can further complement these studies by providing a dynamic picture of the hydrolysis and polymerization processes. MD simulations can model the evolution of the system over time, showing how the initial aluminum and zirconium species interact, hydrolyze, and aggregate to form larger structures. This approach can provide valuable insights into the mechanism of gel formation and the final structure of the polymeric plug.
Synthesis Methodologies and Process Optimization for Aluminum Zirconium Tetrachlorohydrate
Controlled Hydrolysis and Neutralization Protocols
The foundation of aluminum zirconium tetrachlorohydrate synthesis lies in the controlled hydrolysis of aluminum and zirconium salts. This process involves the reaction of these metal salts with water and subsequent neutralization to form complex polymeric species. The precise control of reaction conditions is paramount to achieving the desired molecular characteristics of the final product.
Impact of Reagent Addition Rate on Speciation
The rate at which reagents, particularly the neutralizing base, are added to the reaction mixture has a significant impact on the hydrolysis events and the resulting speciation of the aluminum and zirconium complexes. While detailed quantitative studies on the impact of reagent addition rate on this compound are not extensively published in open literature, the general principles of aluminum hydrolysis chemistry suggest that a slower addition rate of the base would favor the formation of more uniform and smaller polymeric species. nih.gov Rapid addition can lead to localized areas of high pH, promoting the formation of larger, less effective aluminum and zirconium hydroxide (B78521) precipitates. The controlled, gradual increase in pH allows for a more orderly polymerization process, leading to a more desirable distribution of polymeric species.
Optimizing pH for Desired Polymer Size Distribution
The pH of the reaction medium is a critical parameter that dictates the size and nature of the resulting aluminum and zirconium polymers. The synthesis typically involves the blending of an aluminum source, such as aluminum chlorohydrate (ACH), with a zirconium salt, like zirconyl chloride or zirconyl hydroxychloride. nih.gov The resulting mixture is then subjected to a carefully controlled pH adjustment.
Increasing the pH of the solution through the addition of a base, such as ammonium (B1175870) hydroxide, promotes the hydrolysis and subsequent polymerization of the aluminum and zirconium species. nih.gov This leads to the formation of larger, colloidal species, which can eventually result in gel formation. nih.gov Research has shown that the speciation and efficacy of aluminum zirconium complexes are highly pH-dependent. For instance, in studies of aluminum zirconium tetrachlorohydrex glycine (B1666218) (a common form of the compound), it has been observed that at a lower pH, there is a greater involvement of the zirconium (IV) ion in the complex. nih.gov
Furthermore, interactions between aluminum-zirconium salts and proteins, which can simulate the environment in a sweat duct, are also heavily influenced by pH. Studies have shown that for certain aluminum-zirconium-glycine (ZAG) complexes, an isoelectric point (IEP), where the net electrical charge of the complex is zero and maximum precipitation occurs, is reached at a specific pH, for example, around pH 9.5. researchgate.net This indicates that by controlling the pH, one can influence the aggregation and precipitation behavior of the compound, which is a key aspect of its function as an antiperspirant. The optimization of pH is therefore a crucial step in tailoring the polymer size distribution to achieve maximal efficacy.
Incorporation of Amino Acids in Synthesis
Amino acids, particularly glycine, play a crucial role in the synthesis and stabilization of this compound. They are not merely inert additives but are integral to the chemical structure and performance of the final product.
Role of Glycine in Complex Formation and Stabilization
Glycine is incorporated into the synthesis of this compound to act as a buffering agent and a complexing agent. nih.govusp.org During the synthesis, which often involves the reaction of aluminum chlorohydrate with a zirconium salt, the addition of glycine helps to control the pH of the solution and prevent the uncontrolled precipitation of large, ineffective metal hydroxides. nih.gov
Glycine forms complexes with the aluminum and zirconium ions, displacing some of the water molecules that are normally coordinated to the metal ions. usp.org This complexation is vital for stabilizing the desired polymeric species of aluminum and zirconium, preventing their further polymerization into larger, less active forms. google.comgoogle.com Spectroscopic studies have confirmed that glycine is bound to the structure of the aluminum-zirconium gel, likely through complexation with both Al(III) and Zr(IV) ions. nih.gov This interaction is believed to be a key factor in the formation of the occlusive plug that is central to the antiperspirant's mechanism of action. nih.gov The presence of glycine is particularly important for stabilizing the smaller, more effective aluminum and zirconium species in aqueous solutions over time. google.com
Effect of Amino Acid to Metal Ratios
The ratio of glycine to the metal components, particularly zirconium, is a critical parameter in the synthesis of this compound. This ratio significantly influences the stability and the distribution of the polymeric species in the final product. Research has shown that increasing the proportion of glycine relative to zirconium can effectively retard the polymerization of zirconium species, thus preserving the smaller, more active forms of the complex. google.com
Patents related to the synthesis of these compounds often specify preferred ratios. For instance, a glycine to zirconium molar ratio of greater than 1.3:1, and more specifically greater than 1.4:1, has been cited as beneficial. google.com Other sources suggest a broader range for the weight ratio of zirconium to glycine, from 1:1.2 to 1:5, with a more particular range of 1:2 to 1:4 being identified as effective for stabilizing the complex. google.comgoogle.com The following table summarizes findings on the effect of the Zr:glycine ratio on the polymerization of zirconium species.
| Zr:Glycine Weight Ratio | Observation | Reference |
| 1:1 | Standard ratio in some commercial products. | google.com |
| 1:2 | Showed a 38% reduction in the formation of large zirconium species compared to an aged sample without additional glycine. | google.com |
| 1:3 | Resulted in a 59% reduction in the formation of large zirconium species compared to an aged sample without additional glycine. | google.com |
These findings underscore the importance of optimizing the amino acid to metal ratio to enhance the stability and, consequently, the efficacy of the this compound complex.
Wet Grinding and Mechanical Activation Processes
In addition to the conventional aqueous synthesis routes, mechanical methods such as wet grinding and mechanical activation have been explored for the production of finely dispersed aluminum zirconium antiperspirant agents. These processes offer an alternative approach to achieving a product with desirable physical characteristics.
One patented method describes a process for synthesizing finely dispersed antiperspirant suspensions by mixing an aluminum salt and a zirconium salt, optionally in the presence of an amino acid like glycine, within a non-aqueous oil phase, followed by a grinding step. googleapis.com This process is conducted with the exclusion of moisture, which differentiates it from the aqueous hydrolysis methods. The grinding of the salt mixture in the oil phase can be considered a form of wet grinding, where the oil acts as the liquid medium. This mechanical treatment is intended to reduce the particle size of the active components, leading to a finely divided suspension.
This method of synthesis, which can be categorized as a mechanochemical process, aims to produce a product with enhanced efficacy. The fine dispersion of the antiperspirant salts is believed to contribute to their effectiveness. The process can be seen as a form of mechanical activation, where the grinding process not only reduces particle size but may also introduce defects and increase the surface area of the salt particles, potentially enhancing their reactivity and dissolution characteristics when they come into contact with sweat.
Enhancement of Smaller Aluminum Species Content
The efficacy of this compound is significantly correlated with the size distribution of its aluminum and zirconium polymeric species. Research has focused on synthesis and processing methods that enhance the content of smaller, more active aluminum species. These smaller species, often referred to as "Peak 4" and "Peak 5,6" in Size Exclusion Chromatography (SEC) analysis, are believed to be more effective in forming the occlusive plugs that reduce sweat. google.com
One primary method to increase the proportion of these smaller aluminum oligomers involves the manipulation of the synthesis environment. The blending of aluminum chlorohydrate (ACH) with the more acidic zirconyl chloride or zirconyl hydroxychloride inherently promotes the formation of smaller aluminum species. nih.gov The highly acidic nature of the Zr(IV) salt causes the depolymerization of larger aluminum species present in the ACH starting material. nih.gov Among the various aluminum zirconium glycine (ZAG) salts, those with higher acidity, such as the tetrachlorohydrate variety, are expected to contain a greater concentration of these smaller, monomeric aluminum species. nih.gov
Further enhancement can be achieved through specific synthesis protocols. One patented method involves heating an aqueous solution of an aluminum salt, such as aluminum chloride, with a buffer agent like glycine at temperatures ranging from 50°C to 100°C for approximately one to six hours. cosmeticsandtoiletries.com This process is designed to optimize the aluminum speciation. Another approach involves heating an initial ACH solution, which is predominantly "Peak 4" material, to convert it into "Peak 3" material, indicating a shift in the polymeric distribution. googleapis.com
Post-synthesis processing has also been shown to be effective. A wet grinding method has been developed to enhance the activity of aluminum zirconium salts without the need for traditional dilution and heating. google.com This mechanical process increases the amount of smaller aluminum species (represented by the sum of Peak 4 and Peak 5 in SEC chromatograms) by at least 10% compared to the original, un-ground salt. google.com
The table below illustrates the different analytical peaks observed in Size Exclusion Chromatography (SEC) of this compound and their general correlation with efficacy.
| SEC Peak | Description | Correlation with Efficacy |
| Peak 1 | Larger Zirconium Species (>120-125 Å) | Inversely correlated |
| Peak 2 & 3 | Larger Aluminum Species | Less efficacious |
| Peak 4 | Smaller Aluminum Species (Oligomers) | Correlated with enhanced efficacy |
| Peak 5,6 | Smallest Aluminum Species | Correlated with enhanced efficacy |
| This table is based on data described in patent literature. google.com |
Impact on Zirconium Species Distribution
The distribution of zirconium species is a critical factor influencing the stability and efficacy of this compound. The conventional synthesis method, which involves reacting an aluminum component (like ACH) with a zirconium component (like zirconium oxychloride) and glycine in a single step with heating, can lead to the formation of large zirconium polymers. google.com These larger polymers are associated with reduced antiperspirant efficacy. google.com
To counteract this polymerization, process optimization strategies focus on controlling the zirconium chemistry. A key innovation is the use of an elevated ratio of an amino acid, most commonly glycine, during synthesis. google.comgoogle.com Adding a sufficient amount of glycine to the zirconium component before or during its reaction with the aluminum component helps to stabilize the smaller zirconium species and prevent them from polymerizing into less effective, larger clusters. google.comgoogle.com The final weight ratio of zirconium to glycine is crucial, with effective ranges cited between 1:1.2 and 1:5. google.com This technique maintains the zirconium in a more active form, thereby preserving the efficacy of the salt. google.comgoogle.com
The mechanism is believed to involve the displacement of water molecules coordinated to the metal by glycine, forming more stable coordination complexes. google.comgoogle.com This stabilization shifts the equilibrium away from the formation of large, ineffective zirconium polymers. google.com This approach allows for the creation of aqueous solutions of the salt with improved stability and efficacy without requiring an immediate spray-drying step to lock in the desired speciation. google.com
Furthermore, mechanical processing methods like wet grinding can also positively impact zirconium species distribution. This technique has been shown to decrease the relative size of the zirconium species, as evidenced by a reduction in the area of "Peak 1" in SEC chromatograms, which corresponds to the largest zirconium polymers. google.com
The following table summarizes the effect of glycine on zirconium polymerization during the synthesis of this compound.
| Synthesis Parameter | Impact on Zirconium Species | Resulting Efficacy |
| Conventional Synthesis (Low Glycine Ratio) | Formation of large zirconium polymers (Peak 1) | Reduced |
| Optimized Synthesis (High Glycine to Zr Ratio, e.g., 1:2 to 1:3) | Reduced polymerization of small zirconium species; stabilization of smaller species | Maintained/Enhanced |
| This table is compiled from findings in patent literature. google.comgoogle.com |
Development of Anhydrous Formulations and Their Synthesis Routes
Anhydrous formulations of this compound were specifically developed to improve performance and user aesthetics. nih.gov These formulations, which are substantially free of water (typically containing less than 1-5% by weight of free water), offer several advantages. google.comgoogle.com The anhydrous form of the salt itself has the ability to absorb moisture, contributing to its efficacy. wikipedia.org From a formulation perspective, suspending the active salt in an anhydrous carrier, such as silicone oils or other emollients, prevents the premature dissolution and deactivation of the salt and can improve the sensory feel of the product on the skin. cosmeticsandtoiletries.com
The synthesis of the active ingredient, this compound glycinate (B8599266), for these formulations follows the previously described aqueous-based routes, often concluding with a spray-drying step to obtain the salt in a fine powder form. google.com This powder is then used as the dispersed solid in the anhydrous vehicle.
The development of an anhydrous antiperspirant product involves suspending the powdered this compound active in an oil-based or silicone-based carrier system. google.com A typical anhydrous formulation is a suspension and includes several key components:
Antiperspirant Active: Powdered this compound is used at concentrations typically between 5% and 25% by weight. google.com
Carrier Fluid: A water-immiscible liquid, such as volatile silicones (e.g., cyclomethicone) or non-volatile emollients (e.g., alkyl benzoates, dialkyl carbonates), forms the continuous phase of the formulation. google.comgoogleapis.com
Thickeners/Structuring Agents: To create a stable stick or soft solid, gelling or thickening agents are required. Common examples include stearyl alcohol and hydrogenated castor oil. google.com These agents create a solid matrix that suspends the active powder and prevents it from settling. google.com
The synthesis process for an anhydrous stick formulation generally involves heating the carrier oils and structuring agents until they melt and form a homogenous liquid phase. The powdered antiperspirant active is then dispersed into this hot liquid phase with mixing. The mixture is then cooled, often by pouring it into its final packaging, where it solidifies into the desired product form. googleapis.com
| Component | Function in Anhydrous Formulation | Example(s) |
| Antiperspirant Active | Provides sweat reduction | Aluminum Zirconium Tetrachlorohydrex Gly (powder) |
| Anhydrous Carrier | Vehicle for the active; provides slip and emollience | Cyclomethicone, Alkyl Benzoates |
| Structuring Agent | Provides solid structure to the product (e.g., stick form) | Stearyl Alcohol, Hydrogenated Castor Oil |
| This table outlines the basic components of an anhydrous antiperspirant formulation. google.comgoogleapis.com |
Interactions with Organic and Inorganic Species in Chemical Environments
Complexation with Amino Acids and Other Biological Analogs
Aluminum Zirconium Tetrachlorohydrate readily forms complexes with amino acids, most notably glycine (B1666218). incidecoder.comnih.gov These complexes, often referred to as Aluminum Zirconium Tetrachlorohydrex Gly (AZG), are not simple mixtures but rather coordinated compounds where glycine molecules displace some of the water molecules normally coordinated to the aluminum and zirconium ions. google.comgoogle.com
The primary role of the amino acid in these complexes is to act as a buffering agent. nih.gov The highly acidic nature of the mixed Al(III)-Zr(IV) salt solution is moderated by the presence of glycine. nih.gov This buffering action is crucial in certain applications to control the pH of the formulation, typically maintaining it within a range of 2.5 to 4.5.
Research indicates that the interaction is key to the formation of polymeric and oligomeric species that are essential for the compound's mechanism of action in specific environments. nih.gov Spectroscopic and diffraction studies suggest that small metal oxide and hydroxide (B78521) species, with co-participating glycine, are critical to the formation of gels. nih.gov While glycine is the most common amino acid used, other biological analogs and buffering agents can also be employed to form these complexes.
| Organic Bases | Nitrogen-containing organic bases | Act as buffering agents. | |
Influence of Electrolytes on Colloidal Stability
The stability of aqueous colloidal systems containing this compound is significantly influenced by the presence of electrolytes. In solution, the compound exists as a mixture of monomeric and polymeric Al³⁺ and Zr⁴⁺ complexes, forming a colloid. nih.gov The introduction of electrolytes, such as salts found in sweat (e.g., NaCl), plays a critical role in the stability and behavior of this colloid. nih.govstackexchange.com
According to general principles of colloidal chemistry, the addition of electrolytes to a stable colloidal dispersion increases the ionic strength of the medium. kit.edu This increase in ionic strength compresses the electrical double layer surrounding the colloidal particles, reducing the electrostatic repulsive forces between them. When the repulsive forces are sufficiently diminished, the attractive van der Waals forces dominate, leading to particle aggregation and flocculation. kit.edu
In the specific case of this compound, aluminum-based complexes react with electrolytes to form a gel plug. stackexchange.com While studies on artificial sweat have shown that electrolytes like NaCl have little influence on the fundamental Al(III) salt hydrolysis at a constant pH, they are integral to the gelation process that leads to the formation of an occlusive mass. nih.gov This interaction is a prime example of controlled destabilization of a colloidal system by electrolytes to achieve a specific physical outcome.
Table 2: Effect of Electrolytes on this compound Colloidal Systems
| Factor | Influence | Mechanism | Reference(s) |
|---|---|---|---|
| Electrolyte Addition (e.g., NaCl) | Induces gel formation / aggregation. | Compresses the electrical double layer, reducing inter-particle repulsion and allowing aggregation. Reacts with aluminum complexes. | nih.govstackexchange.comkit.edu |
| Ionic Strength | Destabilizes the colloid. | Shields surface charges on colloidal particles, promoting flocculation. | kit.edu |
| pH | Modulates hydrolysis and speciation. | Affects the charge and structure of the aluminum and zirconium polycationic species, influencing their interaction with electrolytes. | nih.gov |
Surface Adsorption and Interaction with Inorganic Substrates (General Chemical Systems)
The components of this compound exhibit strong interactions with inorganic surfaces, a property foundational to catalysis and material science. The interaction between zirconia and alumina (B75360), the two core metal oxide precursors of the compound, is particularly well-studied.
When zirconium species are supported on an alumina (Al₂O₃) surface, there is significant evidence of zirconia-alumina mixing. rsc.org Rather than simply coating the surface, zirconium ions can migrate into the subsurface layers of the alumina support, forming a mixed zirconia-alumina phase. rsc.org This interaction modifies the chemical properties of the surface. For instance, the presence of zirconia on the alumina surface leads to the appearance of new basic hydroxyl groups bonded to zirconium ions and creates weak Lewis acidic sites associated with these zirconium centers. rsc.org Concurrently, it can decrease the concentration of the stronger Lewis acid sites that were originally present on the alumina surface. rsc.org
This capacity for surface interaction and modification is fundamental. The adsorption and subsequent reaction of the aluminum and zirconium species on inorganic substrates are key to creating tailored surface chemistries. This can also be seen in simple aqueous chemistry, where the addition of a strong base like NaOH to a solution containing the complex will cause the precipitation of the mixed metal hydroxides, Al(OH)₃ and Zr(OH)₄, demonstrating a fundamental interaction leading to phase separation. sciencemadness.org
Precursor Chemistry for Metal Oxide/Hydroxide Material Synthesis
This compound and its related glycine complexes serve as effective single-source precursors for the synthesis of advanced metal oxide and hydroxide materials. Containing both aluminum and zirconium in a single compound ensures a high degree of atomic-level mixing, which is advantageous for producing homogeneous mixed-oxide ceramics like alumina-zirconia (Al₂O₃-ZrO₂).
The conversion of the precursor to the oxide is typically achieved through thermal decomposition (calcination). sciencemadness.org For instance, processes like spray drying at elevated temperatures are used in the synthesis of the powdered complex, which can be a step towards oxide formation. google.com A preparation method for a related complex involves spray drying with feed temperatures of 185-220 °C and outlet temperatures of 105-120 °C. google.com
When used to create alumina-zirconia materials, the final properties depend heavily on the synthesis conditions. Research on the formation of aluminum zirconium oxide (AlₓZrᵧO₂) from Al-Zr precursors shows that different crystalline phases can be obtained depending on the oxidation temperature. researchgate.net For example, wet oxidation at 600°C can yield a mixture of tetragonal ZrO₂ and monoclinic AlₓZrᵧO₂ phases, while higher temperatures may stabilize the tetragonal AlₓZrᵧO₂ phase. researchgate.net The ability to form these specific phases is critical for applications where properties like dielectric constant or toughness are important. researchgate.netresearchgate.net
Table 3: Synthesis Parameters for Alumina-Zirconia from Precursors
| Synthesis Method | Precursor Type | Temperature Range (°C) | Resulting Phases | Reference(s) |
|---|---|---|---|---|
| Wet Oxidation | Al-Zr Alloy | 600 - 1000 °C | Tetragonal ZrO₂, Monoclinic AlₓZrᵧO₂, Stabilized tetragonal AlₓZrᵧO₂ | researchgate.net |
| Colloidal Processing | Alumina powder + Zirconium(IV) propoxide | Sintering (temp. not specified) | Alumina-zirconia composite | researchgate.net |
| Impregnation | Zirconium acetylacetonate (B107027) on γ-alumina | Calcination at 550 °C (823 K) | Mixed zirconia-alumina phase with isolated Zr species | rsc.org |
| Spray Drying | Zirconium chloride glycinate (B8599266) + Aluminum chloride | 185 - 220 °C (Inlet) | Powdered aluminum zirconium glycinate complex | google.com |
Future Directions and Emerging Research Avenues for Aluminum Zirconium Tetrachlorohydrate Chemistry
Development of Novel Spectroscopic and Analytical Techniques for In-Situ Speciation
A critical area of future research lies in the development of advanced analytical methods to study the dynamic changes of aluminum zirconium tetrachlorohydrate in real-time. Understanding the specific forms or "species" of the aluminum and zirconium complexes as they form and interact is key to optimizing their performance.
Current methods for analyzing these compounds often involve complex and time-consuming preparation steps. lcms.czmetrohm.commetrohm.com Future techniques will focus on in-situ analysis, which allows researchers to observe the chemical species as they exist in their natural state, without altering them through sample preparation.
Key Research Thrusts:
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy: High-field 27Al NMR is a powerful tool for identifying different aluminum species. Future research will likely focus on developing faster acquisition methods and more sophisticated data analysis techniques to better distinguish between the various monomeric and polymeric aluminum complexes present in solution.
Vibrational Spectroscopy (Raman and IR): In-situ Raman and infrared (IR) spectroscopy can provide valuable information about the molecular vibrations and thus the structure of the aluminum and zirconium complexes. The development of fiber-optic probes for these techniques will enable real-time monitoring of the hydrolysis and polymerization reactions that are central to the formation of the active species.
X-ray Absorption Spectroscopy (XAS): Techniques like X-ray Absorption Near Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS) can provide detailed information about the local atomic environment of both aluminum and zirconium. The use of synchrotron-based X-ray sources will allow for highly sensitive and species-specific measurements.
| Technique | Information Gained | Future Development Focus |
| High-Field 27Al NMR | Quantitative analysis of different Al species (monomeric, polymeric) | Faster acquisition, advanced data analysis |
| In-Situ Raman/IR | Structural information, monitoring of hydrolysis and polymerization | Fiber-optic probes for real-time analysis |
| X-ray Absorption Spectroscopy | Local atomic environment of Al and Zr, oxidation states | Use of synchrotron sources for higher sensitivity |
Design of Advanced Materials with Tailored Polymeric Structures
The effectiveness of this compound is intrinsically linked to the size and structure of the polymeric complexes it forms. A major avenue of future research is the design of advanced materials where these polymeric structures are precisely controlled to achieve specific properties.
By tailoring the polymeric architecture, researchers aim to create materials with enhanced performance for a variety of applications. This includes not only antiperspirants but also potentially catalysts, water treatment agents, and specialty coatings.
Emerging Research Areas:
Hierarchically Structured Materials: Researchers are exploring methods to create materials with multiple levels of structural organization. For example, the synthesis of porous materials where the pore size and connectivity are controlled by the aggregation of the aluminum-zirconium polymers.
Hybrid Organic-Inorganic Materials: The incorporation of organic molecules, such as glycine (B1666218), into the aluminum-zirconium polymer network can significantly modify its properties. nih.govusp.org Future work will focus on using a wider range of organic ligands to create hybrid materials with novel functionalities.
Nanocomposites: The integration of this compound-based polymers with nanoparticles can lead to the development of advanced composite materials with synergistic properties. researchgate.net For instance, the addition of silica (B1680970) or titania nanoparticles could enhance the mechanical strength or photocatalytic activity of the material.
Exploration of New Synthetic Pathways for Precision Control over Species Distribution
The distribution of different aluminum and zirconium species in the final product is a critical factor determining its performance. nih.gov Current synthesis methods often result in a broad distribution of polymer sizes and structures. A key goal for future research is to develop new synthetic pathways that offer precise control over this distribution.
Innovative Synthetic Strategies:
Controlled Hydrolysis-Polycondensation: The formation of the polymeric complexes occurs through a process of hydrolysis and polycondensation. Future research will focus on controlling the kinetics of these reactions by carefully manipulating parameters such as pH, temperature, and reactant concentrations.
Use of Structure-Directing Agents: The addition of specific molecules that can act as templates or structure-directing agents during the polymerization process is a promising approach. These agents can guide the formation of specific polymer structures and sizes.
Mechanochemical Synthesis: This solvent-free or low-solvent synthetic method involves the use of mechanical energy to drive chemical reactions. Mechanochemistry could offer a more environmentally friendly and efficient route to producing this compound with a well-defined species distribution.
| Synthetic Approach | Objective | Potential Advantages |
| Controlled Hydrolysis-Polycondensation | Narrow distribution of polymer sizes | Improved efficacy and consistency |
| Structure-Directing Agents | Formation of specific polymer architectures | Tailored material properties |
| Mechanochemical Synthesis | Precise control over stoichiometry | Greener, more efficient process |
Advanced Computational Modeling for Predicting Complex Behavior and Reactivity
The chemical systems involving this compound are incredibly complex, with numerous species coexisting in a dynamic equilibrium. nih.gov Advanced computational modeling provides a powerful tool to unravel this complexity and predict the behavior and reactivity of these systems.
By simulating the interactions between the different chemical species at the atomic level, researchers can gain insights that are difficult or impossible to obtain through experiments alone.
Computational Approaches and Their Applications:
Density Functional Theory (DFT): DFT calculations can be used to determine the structures and energies of different aluminum and zirconium complexes, providing a fundamental understanding of their stability and reactivity.
Molecular Dynamics (MD) Simulations: MD simulations can model the dynamic behavior of the aluminum-zirconium polymers in solution, including their aggregation and interaction with other molecules. This can help to predict how these materials will behave in different environments.
Predictive Modeling of Speciation: By combining computational data with experimental results, researchers can develop predictive models that can forecast the distribution of chemical species under different conditions. This will be invaluable for optimizing synthesis processes and designing new materials with desired properties.
Q & A
Q. What experimental methods are recommended for synthesizing aluminum zirconium tetrachlorohydrate, and how is purity validated?
Synthesis typically involves controlled hydrolysis of aluminum and zirconium chloride precursors in aqueous media under acidic conditions. Post-synthesis, purity is validated using inductively coupled plasma optical emission spectroscopy (ICP-OES) to quantify Al³⁺, Zr⁴⁺, and Cl⁻ ratios, ensuring stoichiometric alignment with the target formula . X-ray diffraction (XRD) is employed to confirm amorphous or crystalline phase characteristics, though the compound often lacks a defined crystalline structure .
Q. How can researchers characterize the colloidal behavior of this compound in aqueous solutions?
Dynamic light scattering (DLS) and zeta potential measurements are critical for assessing colloidal stability and particle size distribution. These methods help determine aggregation tendencies under varying ionic strengths or pH levels. For instance, zeta potential values below ±30 mV indicate colloidal instability, necessitating pH adjustments or stabilizers .
Q. What analytical techniques are suitable for distinguishing this compound from structurally similar complexes (e.g., aluminum zirconium trichlorohydrate)?
Fourier-transform infrared spectroscopy (FTIR) identifies unique vibrational modes of hydroxyl (-OH) and chloride (Cl⁻) groups. Thermogravimetric analysis (TGA) further differentiates compounds by decomposing at distinct temperature ranges (e.g., 150–250°C for tetrachlorohydrate vs. 100–200°C for trichlorohydrate) .
Advanced Research Questions
Q. How do pH and temperature variations influence the hydrolysis kinetics and stability of this compound?
Systematic studies using pH-stat titration and Arrhenius plots reveal that acidic conditions (pH 3–4) stabilize the compound by slowing hydrolysis. Elevated temperatures (>40°C) accelerate ligand dissociation, leading to insoluble aluminum/zirconium oxyhydroxides. Researchers should replicate these conditions using buffered solutions and monitor changes via real-time conductivity measurements .
Q. What mechanisms explain conflicting solubility data for this compound in polar solvents?
Discrepancies arise from differences in hydration states (e.g., anhydrous vs. dodecahydrate forms) and impurities in synthesis batches. Researchers should standardize solvent preparation (e.g., degassed deionized water) and employ Karl Fischer titration to quantify residual moisture, which critically impacts solubility profiles .
Q. How can computational models predict the interaction of this compound with biological macromolecules (e.g., glycine complexes)?
Density functional theory (DFT) simulations model ligand exchange dynamics between Cl⁻/OH⁻ groups and biomolecules. For example, glycine coordination alters the compound’s charge distribution, affecting its antiperspirant efficacy. Experimental validation via nuclear magnetic resonance (NMR) spectroscopy is recommended to cross-verify binding sites .
Q. What safety protocols are essential for handling this compound in combustion studies?
Combustion byproducts (e.g., Al₂O₃, ZrO₂, and HCl gas) require containment in fume hoods with scrubbers. Researchers should conduct thermogravimetric analysis coupled with mass spectrometry (TGA-MS) to identify gaseous emissions and adhere to NFPA guidelines for reactive metal complexes .
Data Contradiction Analysis
Q. How should researchers resolve inconsistencies in reported glycine complex stoichiometries (e.g., Al:Zr:glycine ratios)?
Discrepancies often stem from synthesis methods (e.g., glycine addition timing). A meta-analysis of published protocols suggests pre-mixing glycine with aluminum precursors improves complex homogeneity. High-performance liquid chromatography (HPLC) with UV detection at 210 nm quantifies free vs. bound glycine, ensuring accurate stoichiometric reporting .
Q. Why do toxicity studies report variable cytotoxicity thresholds for this compound?
Cell line specificity (e.g., keratinocytes vs. fibroblasts) and exposure durations (acute vs. chronic) account for variability. Standardized MTT assays under ISO 10993-5 guidelines, using physiologically relevant concentrations (0.1–10 μg/mL), are advised for reproducible toxicological profiling .
Methodological Recommendations
Q. What strategies optimize reproducibility in industrial-scale synthesis for academic research?
Pilot-scale reactors with precise pH/temperature control (±0.1 units) and inline spectroscopy (e.g., Raman) ensure batch consistency. Purity thresholds (>98% by ICP-OES) and particle size distributions (D90 < 500 nm via DLS) should be predefined in experimental protocols .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
